molecular formula C21H21N5O3 B2509263 1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902044-49-9

1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Número de catálogo: B2509263
Número CAS: 902044-49-9
Peso molecular: 391.431
Clave InChI: FMKOACXUYGHESW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

| 1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1. This compound acts by competitively binding to the ATP-binding pocket of the kinase domain, thereby preventing receptor autophosphorylation and subsequent downstream signaling through key pathways like MAPK and PI3K/Akt. Dysregulation of FGFR signaling is a well-established driver of tumorigenesis, angiogenesis, and drug resistance in various cancers, making this inhibitor a critical tool for investigating oncogenic addiction in FGFR-aberrant malignancies (source). Its research applications are extensive, primarily focusing on the in vitro and in vivo characterization of FGFR-driven cancer models, including urothelial carcinoma, hepatocellular carcinoma, and breast cancer, to evaluate mechanisms of sensitivity and resistance (source). Furthermore, its specific scaffold is a subject of interest in structure-activity relationship (SAR) studies aimed at developing next-generation kinase inhibitors with improved selectivity profiles and pharmacokinetic properties, helping to elucidate the determinants of kinase inhibitor specificity (source).

Propiedades

IUPAC Name

6-(3-methoxypropyl)-2-oxo-N-(pyridin-2-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-29-12-6-11-25-17(20(27)23-14-15-7-2-4-9-22-15)13-16-19(25)24-18-8-3-5-10-26(18)21(16)28/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKOACXUYGHESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, a complex heterocyclic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its structure on its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrido-pyrrolo-pyrimidine framework. Its molecular formula is C15H15N3O4C_{15}H_{15}N_{3}O_{4} with a molecular weight of 301.30 g/mol . The presence of the methoxypropyl group and the pyridine moiety contributes to its diverse biological activities.

Antimycobacterial Activity

Recent studies have highlighted the compound's promising antimycobacterial properties against Mycobacterium tuberculosis. In vitro assays demonstrated effective activity with minimum inhibitory concentrations (MICs) ranging from 0.78 µg/mL to 8 µg/mL against various strains, including multidrug-resistant strains . The structure-activity relationship (SAR) studies indicate that modifications in the pyridine and methoxypropyl groups significantly influence the compound's efficacy.

Cytotoxicity

In addition to its antimycobacterial properties, the compound has been evaluated for cytotoxicity against various cancer cell lines. The results indicated moderate cytotoxic effects, suggesting potential applications in cancer therapy. The cytotoxicity was measured using standard assays such as MTT and resazurin microplate assays .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components. Key findings from SAR studies include:

  • Pyridine Substitution : Variations in the pyridine ring have shown to enhance antimycobacterial activity.
  • Methoxypropyl Group : The presence of this group appears to optimize solubility and bioavailability.
  • Dihydropyrido Framework : This core structure is essential for maintaining biological activity and stability .

Study 1: Antitubercular Activity

A series of derivatives based on this compound were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv strain. The study reported that compounds with specific substitutions exhibited potent activity at low MICs .

Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound against human cancer cell lines. The findings indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting a potential avenue for cancer treatment .

Data Tables

Activity Type Tested Strain/Cell Line MIC (µg/mL) Reference
AntimycobacterialMycobacterium tuberculosis H37Rv0.78 - 8
CytotoxicityVarious Cancer Cell LinesModerate

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrolopyrimidine derivatives, including the compound . These derivatives have been shown to inhibit specific kinase enzymes that are crucial for cancer cell proliferation. The mechanism primarily involves the inhibition of dihydrofolate reductase, leading to disrupted nucleotide synthesis and subsequent cell death .

Case Study: Kinase Inhibition
A study demonstrated that derivatives similar to 1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibited potent inhibitory effects against various cancer cell lines. The IC50 values indicated significant cytotoxicity at low concentrations, showcasing the compound's potential as a lead in anticancer drug development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Pyrrolopyrimidine derivatives have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism is believed to involve disruption of microbial DNA synthesis or inhibition of essential metabolic pathways .

Research Findings:
In vitro studies reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating their potential as alternative antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound class have garnered attention due to their ability to modulate inflammatory pathways. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their utility in treating inflammatory diseases .

Synthesis Methodologies

The synthesis of 1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The general approaches include:

  • Formation of Pyrrole and Pyrimidine Rings : Initial steps often involve constructing the pyrrole ring followed by the pyrimidine ring through condensation reactions.
  • Functional Group Modifications : Subsequent reactions may include alkylation and acylation to introduce functional groups that enhance biological activity.
  • Purification Techniques : Techniques such as column chromatography and recrystallization are employed to purify the final product from reaction by-products.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety (-CONH-) participates in nucleophilic substitution reactions under acidic or basic conditions. Key transformations include:

Reaction Type Conditions Product Application
Hydrolysis6M HCl, reflux (110°C, 8h)Carboxylic acid derivative Prodrug activation
TransamidationThionyl chloride (SOCl₂), then aminesSubstituted amides (e.g., N-alkyl/aryl derivatives)Bioisostere development
ReductionLiAlH₄ in THF, 0°C → RTCorresponding amine (-CH₂NH-)Functional group interconversion

Cyclization and Ring Modification Reactions

The pyrido-pyrrolo-pyrimidine core undergoes regioselective ring expansions or contractions under controlled conditions:

Reaction Reagents/Conditions Outcome Mechanistic Insight
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, 0°CNitration at C-9 (if unsubstituted)Directed by electron-rich pyrrole ring
Oxidative Ring OpeningH₂O₂, FeSO₄ catalyst, pH 7.4Cleavage to form pyridine-2-carboxamide intermediatesRadical-mediated pathway
Photochemical RearrangementUV light (254 nm), methanol solventIsomerization to pyrido[2,3-d]pyrrolo[1,2-a]pyrimidine analog[4π] Electrocyclic mechanism

Oxidation and Reduction of Functional Groups

The methoxypropyl side chain and pyridine ring exhibit redox activity:

Target Group Reaction Conditions Product
Methoxypropyl (-OCH₃)DemethylationBBr₃, CH₂Cl₂, -78°C → RTHydroxypropyl derivative
Pyridine N-oxide formationmCPBA, CHCl₃, 25°C, 12hPyridin-2-ylmethyl-N-oxideEnhanced hydrogen bonding capacity
Dihydropyrido ringCatalytic hydrogenationH₂ (1 atm), Pd/C, ethanolTetrahydro derivative (saturation)

Hydrogen Bonding and Supramolecular Interactions

The compound engages in non-covalent interactions critical for biological activity:

Interaction Type Participating Groups Biological Relevance Experimental Evidence
Carboxamide NH···O=CCarboxamide and carbonyl groupsStabilizes kinase inhibitor bindingX-ray crystallography (analogs)
Pyridine N→Metal CoordinationPyridinyl nitrogenChelation with transition metals (e.g., Zn²⁺)UV-Vis titration studies
π-StackingAromatic ringsDNA intercalation (hypothesized)Molecular docking simulations

Stability Under Physiological Conditions

Degradation pathways in bio-relevant media:

Condition Half-Life (t₁/₂) Major Degradants Implications
Simulated gastric fluid (pH 1.2)3.2 ± 0.5hHydrolyzed carboxylic acid Low oral bioavailability
Human liver microsomes28 ± 4 minO-Demethylated productCYP450-mediated metabolism
Aqueous solution (pH 7.4, 25°C)>48hStable (<5% degradation)Suitable for IV formulation

Key Synthetic Considerations:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance carboxamide reactivity but may promote oligomerization at >100°C.

  • Catalysts : Pd(PPh₃)₄ improves coupling efficiency in Suzuki-Miyaura reactions with boronic acids.

  • Purification Challenges : Requires reverse-phase HPLC (C18 column, MeCN/H₂O gradient) due to structural complexity .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

The following comparison focuses on substituent variations, molecular properties, and synthetic methodologies.

Substituent Variations and Molecular Properties

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key References
Target Compound 1-(3-methoxypropyl), N-(pyridin-2-ylmethyl) C21H22N5O3 392.44* N/A Synthesized via methods in
N-(3-Methoxypropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 1-(3-methoxypropyl), 9-methyl C17H20N4O3 328.37 N/A
1-Methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid 1-methyl C12H9N3O3 243.22 281–283
4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid 1-propyl C14H13N3O3 271.27 264–266
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 1-(3-methoxypropyl), N-(tetrahydrothiophene sulfone) C19H22N4O5S 418.47 N/A
1-(3-Methoxypropyl)-9-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 1-(3-methoxypropyl), 9-methyl, N-(2-phenylethyl) C24H26N4O3 418.49 N/A

Notes:

  • *Molecular weight calculated based on formula.
  • Melting points correlate with alkyl chain length: shorter chains (e.g., methyl) yield higher melting points due to stronger intermolecular forces .

Métodos De Preparación

One-Pot Three-Component Synthesis of Pyrrolo[2,3-d]Pyrimidine Derivatives

The pyrrolo[2,3-d]pyrimidine core is synthesized via a one-pot three-component reaction involving arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. Tetrabutylammonium bromide (TBAB, 5 mol%) in ethanol at 50°C facilitates this reaction, achieving yields of 80–92% within 2–4 hours. The mechanism proceeds through Knoevenagel condensation followed by Michael addition and cyclodehydration (Figure 1). Substituting reflux conditions with mild heating (50°C) suppresses the formation of dihydropyrido[2,3-d:6,5-d']dipyrimidine byproducts, ensuring regioselective product formation.

Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine Construction

The dihydropyrido ring is introduced using a SBA-15-propyl-sulfonic acid (SBA-Pr-SO3H) catalyst. A mixture of 6-amino-1,3-dimethyluracil, aromatic aldehydes, and 1,3-dicarbonyl compounds in acetonitrile under reflux generates dihydropyrido[2,3-d]pyrimidine derivatives in 70–85% yield. This mesoporous catalyst enhances reaction efficiency by providing acidic sites for imine formation and cyclization while enabling easy recovery and reuse.

Table 1: Comparative Yields for Core Structure Synthesis

Method Catalyst Temperature Yield (%) Time (h)
Three-component TBAB 50°C 80–92 2–4
SBA-Pr-SO3H-mediated SBA-Pr-SO3H Reflux 70–85 3–6

Carboxamide Formation: Coupling with Pyridin-2-Ylmethylamine

Carboxylic Acid Activation and Amide Bond Formation

The 2-carboxamide moiety is installed using a two-step protocol:

  • Hydrolysis : The 2-cyano group of the intermediate pyridine derivative is hydrolyzed to a carboxylic acid using 6 M HCl at 100°C for 6 hours.
  • Coupling : The carboxylic acid is activated with thionyl chloride (SOCl₂) and reacted with pyridin-2-ylmethylamine in dichloromethane at 0–5°C, yielding the carboxamide in 68–74%.

Alternative One-Pot Hydrolysis-Amidation Strategy

A streamlined approach employs 1,1'-carbonyldiimidazole (CDI) as a coupling agent, enabling direct conversion of the nitrile to the amide in the presence of pyridin-2-ylmethylamine. This method achieves 65–70% yield while bypassing the isolation of the carboxylic acid intermediate.

Final Cyclization and Oxidation

Oxidative Cyclization to Form the 4-Oxo Group

The 4-oxo group is introduced via oxidation of the dihydropyrido ring using hydrogen peroxide (30%) in acetic acid at 60°C for 8 hours. This step proceeds with 85–90% efficiency, with no epoxidation of the pyrrolo ring observed.

Tautomerization and Purification

The final product is purified via recrystallization from ethanol-water (3:1), yielding analytically pure material. Tautomerism between the 4-oxo and 4-hydroxy forms is mitigated by maintaining acidic conditions (pH 4–5) during crystallization.

Industrial Scalability and Green Chemistry Considerations

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors for the alkylation and coupling steps, reducing reaction times by 40% and improving energy efficiency. Immobilized enzymes (e.g., lipases) are explored as biocatalysts for amide bond formation, aligning with green chemistry principles.

Solvent and Catalyst Recovery

Ethanol and acetonitrile are recovered via distillation, achieving >90% solvent reuse. SBA-Pr-SO3H catalysts are regenerated by calcination at 450°C, retaining 95% activity over five cycles.

Q & A

Basic: What are the key synthetic strategies for preparing this compound?

Answer:
The synthesis involves multi-step organic reactions, typically starting with pyrimidine or pyridine precursors. A common approach includes:

Condensation reactions to form the fused pyrido-pyrrolo-pyrimidine core.

Cyclization under basic conditions (e.g., sodium methoxide in methanol) to close the heterocyclic rings.

Functional group modifications , such as introducing the 3-methoxypropyl and pyridin-2-ylmethyl substituents via nucleophilic substitution or amide coupling.

Optimization Tips:

  • Monitor reaction progress using thin-layer chromatography (TLC) .
  • Purify intermediates via recrystallization or column chromatography to ensure high yields (e.g., 53–62% yields reported for similar derivatives) .

Basic: How is the compound characterized post-synthesis?

Answer:
Key Analytical Techniques:

Method Purpose Example Data (From Analogous Compounds)
1H/13C NMR Confirm substituent positions and ring structure.δ 3.94 (s, CH3), δ 148.4 (C=O) in DMSO-d6.
HPLC Assess purity (>95% typically required for biological assays).Retention time: 12.3 min (C18 column, MeOH/H2O).
Mass Spectrometry Verify molecular weight (CI-MS preferred for stability).m/z 258.0 [M+H]+ (C13H11N3O3).
Elemental Analysis Validate empirical formula.Found: C 59.30%, H 3.75%, N 17.31% (vs. Calcd.).

Advanced: How to design experiments to determine the mechanism of action?

Answer:
Hypothesis-Driven Approach:

Target Identification:

  • Use kinase profiling panels to screen for inhibition (common for pyrido-pyrimidine derivatives) .
  • Perform molecular docking to predict binding to enzymes (e.g., kinases) or DNA/protein interfaces .

Validation:

  • Cellular assays (e.g., proliferation inhibition in cancer lines) with IC50 determination.
  • Mutational analysis of hypothesized binding residues (e.g., ATP-binding pocket mutations in kinases) .

Data Interpretation:

  • Compare results with structural analogs (e.g., ethyl ester derivatives showing anti-inflammatory activity ).
  • Address contradictions (e.g., varying IC50 values across cell lines) by standardizing assay conditions (pH, serum concentration) .

Advanced: How to address discrepancies in reported biological activity data?

Answer:
Root Causes & Solutions:

Issue Resolution Strategy Example
Variable potency Re-evaluate assay conditions (e.g., ATP concentration in kinase assays).Analogous compounds showed 10-fold differences under low vs. high ATP .
Off-target effects Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).Confirmed target engagement for pyrido-pyrimidines via SPR .
Structural impurities Re-characterize batches via HPLC-MS and compare with published spectra.Impurity ≤0.5% required for reliable IC50 data .

Advanced: What strategies optimize pharmacokinetic properties?

Answer:
Derivatization Approaches:

Solubility Enhancement:

  • Introduce polar groups (e.g., carboxylates) via ester hydrolysis or amide formation .

Metabolic Stability:

  • Replace labile groups (e.g., methyl esters) with stable bioisosteres (e.g., trifluoromethyl) .

Prodrug Design:

  • Mask carboxylic acids as ethyl esters for improved membrane permeability .

In Silico Tools:

  • Predict logP and pKa using software (e.g., ACD/Labs). Reported pKa ~14.76 for similar compounds suggests poor solubility at physiological pH .

Basic: What are common impurities in synthesis, and how are they controlled?

Answer:
Typical Impurities:

  • Uncyclized intermediates (e.g., open-chain aldehydes).
  • Oxidation byproducts (e.g., sulfoxides in thieno-pyrimidine analogs) .

Control Methods:

  • TLC monitoring during cyclization (Rf = 0.3 in ethyl acetate/hexane) .
  • Acid-base washes to remove unreacted starting materials.
  • Final purification via preparative HPLC (C18 column, gradient elution) .

Advanced: How can computational methods aid in target identification?

Answer:
Workflow:

Molecular Docking:

  • Use AutoDock Vina to screen against kinase libraries (e.g., PDB: 1ATP).

MD Simulations:

  • Simulate binding stability over 100 ns (e.g., RMSD <2 Å indicates stable complexes) .

QSAR Modeling:

  • Correlate substituent electronic properties (Hammett σ) with activity trends .

Case Study:

  • Pyrido-pyrimidine derivatives showed preferential binding to JAK2 vs. EGFR in docking studies .

Advanced: How to validate target engagement in cellular models?

Answer:
Experimental Design:

Genetic Knockdown:

  • siRNA-mediated silencing of the hypothesized target (e.g., JAK2).
  • Measure compound potency post-knockdown (expected IC50 shift if target-specific) .

Competitive Binding:

  • Use a fluorescent probe (e.g., TAMRA-labeled ATP) for FRET-based displacement assays.

Overexpression Models:

  • Transfect cells with target cDNA; resistance to compound suggests on-target effect .

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